Product packaging for Etofenamate Myristate(Cat. No.:CAS No. 81427-99-8)

Etofenamate Myristate

Cat. No.: B585332
CAS No.: 81427-99-8
M. Wt: 579.701
InChI Key: VHVINFXBMACYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate Myristate (CAS 81427-99-8) is identified as a metabolite of Etofenamate , which is a nonsteroidal anti-inflammatory drug (NSAID) used to alleviate joint and muscular pain . As a research compound, it provides a valuable tool for studying the pharmacokinetic profile, metabolic pathways, and biotransformation of its parent drug, Etofenamate . The mechanism of action for the parent compound involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which subsequently reduces the synthesis of pro-inflammatory prostaglandins . Etofenamate is known to penetrate tissues effectively to reach sites of inflammation, and its metabolite, this compound, is crucial for understanding the complete pharmacological and toxicological picture post-application . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your investigative studies . Chemical Profile: • CAS Number: 81427-99-8 • Molecular Formula: C 32 H 44 F 3 NO 5 • Molecular Weight: 579.69 g/mol • Synonyms: 2-[2-[(1-Oxotetradecyl)oxy]ethoxy]ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate Disclaimer: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3NO5 B585332 Etofenamate Myristate CAS No. 81427-99-8

Properties

IUPAC Name

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVINFXBMACYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Chemical Modifications of Etofenamate Myristate

Established Synthesis Pathways for Etofenamate (B1671710)

The creation of etofenamate myristate first requires the synthesis of etofenamate. This is typically achieved through the esterification of flufenamic acid with diethylene glycol.

Historically, the synthesis of etofenamate involved methods such as transesterification, which could produce the final product at approximately 90% purity, but required high-vacuum distillation for further purification. google.com Another early method involved reacting flufenamic acid with phosphorus pentachloride (PCl₅) to form the acyl chloride, which was then esterified with diethylene glycol; however, this route suffered from complex product mixtures and yields below 50%. google.com

Current, more efficient synthetic routes involve the direct reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. google.compatsnap.comgoogle.com This process is critically facilitated by an organic carboxylic acid activating agent, such as a chlorosilane or a sulfonyl chloride. google.compatsnap.comgoogle.com This modern approach simplifies the reaction, increases productivity, and results in a higher purity product. google.compatsnap.comgoogle.com

The synthesis of high-purity etofenamate, a necessary step before its potential conversion to this compound, has been a key focus of process chemistry to meet pharmacopeial standards. google.comgoogle.com Optimization strategies center on a one-pot synthesis method that avoids the need for harsh conditions or complex purification techniques like column chromatography. google.comgoogle.com

A widely adopted method involves dissolving flufenamic acid in a non-protic solvent, such as toluene (B28343) or dimethylformamide (DMF), and cooling the mixture. patsnap.com An activating agent is then added, followed by the addition of diethylene glycol and a period of reaction at a controlled temperature. google.compatsnap.comgoogle.com The reaction progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). patsnap.com Upon completion, the product is isolated through hydrolysis under acidic conditions, followed by extraction and washing to yield high-purity etofenamate. patsnap.com This optimized process is noted for its reduced equipment investment, fewer reaction steps, and operational simplicity. google.compatsnap.comgoogle.com

Table 1: Examples of Modern Synthetic Conditions for Etofenamate

Reactants Activating Agent Solvent Temperature Profile Yield Purity Reference
Flufenamic Acid, Diethylene Glycol Trimethylchlorosilane (TMS) Toluene Cool to 10°C, then heat to 30°C for 5 hours 84.6% >99% google.compatsnap.com
Flufenamic Acid, Diethylene Glycol tert-Butyldimethylsilyl chloride (TBDMS) Toluene Cool to 10°C, then heat to 40°C for 5 hours Not specified >99% google.compatsnap.com
Flufenamic Acid, Diethylene Glycol p-Toluenesulfonyl chloride (Ts) DMF Cool to 10°C, then heat to 40°C for 5 hours 89.2% >99% patsnap.comgoogle.com
Flufenamic Acid, Diethylene Glycol Methanesulfonyl chloride (Ms) Acetonitrile Cool to 5°C, then heat to 30°C for 5 hours Not specified >99% google.com

Prodrug Design and Esterification Research of this compound

The chemical structure of etofenamate is the result of intentional prodrug design aimed at improving the therapeutic properties of its parent compound, flufenamic acid. The conceptualization of this compound follows from these same medicinal chemistry principles.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The synthesis of etofenamate was specifically designed to create a molecule with properties suitable for topical application, such as enhanced skin penetration. springermedizin.denih.gov Etofenamate itself is an ester prodrug of flufenamic acid. springermedizin.de Its characteristic alcohol-ether-ester structure imparts high lipophilicity, a key factor for effective transcutaneous absorption. springermedizin.denih.govnih.gov The calculated LogP value of 4.21 for etofenamate confirms its lipophilic nature, which allows it to permeate the lipophilic stratum corneum of the skin. scielo.brscielo.br

This compound represents a further theoretical step in prodrug design. By esterifying the free primary hydroxyl group of etofenamate with myristic acid (a C14 saturated fatty acid), a new, even more lipophilic molecule would be created. This modification would be expected to alter the compound's solubility, skin partitioning behavior, and release kinetics of the active etofenamate molecule.

The primary strategy behind the development of etofenamate was to enhance its biopharmaceutical properties for topical delivery. nih.gov Unlike compounds with a free carboxyl group, whose lipophilicity is pH-dependent, etofenamate's ester structure provides consistent lipophilicity that facilitates its passage through the skin. springermedizin.denih.gov This structural design leads to significantly higher concentrations in target tissues (like muscle and fascia) compared to plasma, concentrating the therapeutic agent where it is needed. springermedizin.denih.gov

Increase a drug's affinity for lipid barriers, potentially enhancing its reservoir effect within the stratum corneum. researchgate.net

Alter the rate of hydrolysis, thereby controlling the release of the active parent drug (etofenamate).

Improve formulation compatibility with lipid-based vehicles.

This strategy of creating N-alkyl ester prodrugs has been successfully used for other drugs to increase lipophilicity and improve skin permeation. nih.gov

Research into the chemical modification of etofenamate has led to the synthesis of various derivatives and analogs to explore their properties and potential new applications. These studies provide a basis for understanding how the etofenamate scaffold can be chemically altered.

Hydroxylated Derivatives : Six nuclear hydroxylated derivatives of etofenamate and its parent, flufenamic acid, have been synthesized on a preparative scale. nih.gov These included the 5-OH, 4'-OH, and 5,4'-(OH)₂ derivatives. nih.gov Investigation of these compounds showed they possessed only weak anti-inflammatory activity compared to the parent etofenamate. nih.gov

Hydrazide-Hydrazone Derivatives : Etofenamate has been converted into etofenamate hydrazide-hydrazone derivatives, which were subsequently used to form copper(II) complexes. researchgate.netdntb.gov.ua These novel metal-organic complexes were investigated for their potential antiproliferative activity against human endometrial cancer cell lines. researchgate.net This line of research extends the use of the etofenamate chemical backbone beyond anti-inflammatory applications into the field of oncology. researchgate.netdntb.gov.ua

Advanced Analytical and Characterization Methodologies for Etofenamate Myristate

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone for the separation and quantification of etofenamate (B1671710) myristate and its related substances. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two powerful techniques that have been extensively developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the routine analysis and stability testing of etofenamate. nih.govmdpi.com The development of a robust and validated HPLC method is critical for ensuring accurate and reliable results.

Method Development: The development of an RP-HPLC method often involves a systematic approach, such as the analytical quality by design (QbD) framework, to optimize chromatographic conditions. nih.govscispace.com This begins with defining the analytical target profile, which outlines the goals of the method. Key method variables that can affect the separation, such as the type of stationary phase, mobile phase composition, pH, and flow rate, are then identified and optimized through a risk assessment and experimental design process. nih.govscispace.com

A common setup for etofenamate analysis includes a C18 column, which is a type of reversed-phase column, and a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol. nih.govmdpi.comnih.gov The pH of the mobile phase is a critical parameter that is adjusted to achieve optimal separation. nih.govscispace.com Detection is typically carried out using a photodiode array (PDA) detector set at a specific wavelength, such as 286 nm, where etofenamate exhibits strong absorbance. nih.govmdpi.com

Validation: Once the method is developed, it must be validated according to guidelines from the International Conference on Harmonisation (ICH) to demonstrate its suitability for its intended purpose. nih.gov Validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities and degradation products. nih.gov

Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov For etofenamate, linearity has been established in concentration ranges such as 20–90 μg/mL. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Detection Limit (LOD) and Quantification Limit (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. nih.govnih.gov

Table 1: Example of Optimized and Validated HPLC Method Parameters for Etofenamate Analysis

Parameter Condition
Column C18 (250 mm × 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase Phosphate buffer (pH 6.0) and Methanol (20:80 v/v) nih.govmdpi.com
Flow Rate 1.0 mL/min nih.govmdpi.com
Detection Wavelength 286 nm nih.govmdpi.com
Linearity Range 20–90 μg/mL nih.gov
Correlation Coefficient (r²) 0.9992 nih.gov

High-Performance Thin Layer Chromatography (HPTLC) in Etofenamate Research

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the analysis of etofenamate. scispace.comfoliamedica.bg It is particularly useful for qualitative analysis and can be used for quantitative measurements as well. nih.gov

In HPTLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. nih.govmdpi.com The plate is then placed in a developing chamber with a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. nih.gov

For etofenamate and related compounds, a mobile phase system can be optimized to achieve good separation. nih.gov After development, the separated bands are visualized under UV light, and their retention factor (Rf) values are determined. mdpi.com Densitometric scanning can be used for quantification. ekb.eg The purity of a separated band can be confirmed by comparing the absorption spectra at different points within the band. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of etofenamate, its metabolites, and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. americanpharmaceuticalreview.comyoutube.com This makes it an ideal tool for identifying unknown compounds, such as metabolites and degradation products of etofenamate, in complex mixtures. americanpharmaceuticalreview.comresearchgate.net

The process typically involves separating the components of a sample using an HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the unknown compounds. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. americanpharmaceuticalreview.comyoutube.com This fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the compound. youtube.com LC-MS methods have been successfully used for the quantitative analysis of etofenamate in biological samples and for the characterization of its degradation products. scispace.comresearchgate.net

UV and Fluorescence Spectroscopy in Etofenamate Analytical Studies

UV Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used for the quantitative analysis and characterization of compounds that absorb light in the UV-Vis region. researchgate.net Etofenamate has a characteristic UV absorption spectrum with a maximum absorbance at a specific wavelength, which can be used for its quantification. nih.govnih.gov In HPLC analysis, a UV detector is commonly used to monitor the column effluent and quantify the amount of etofenamate present. nih.govnih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be used to analyze fluorescent compounds. proteus-instruments.comd-nb.info Etofenamate and some of its metabolites exhibit fluorescence, which allows for their detection and quantification at very low concentrations. nih.govnih.gov This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. proteus-instruments.com Fluorescence spectroscopy has been used to differentiate etofenamate from its metabolites and for its determination in biological materials after separation by techniques like TLC. nih.gov

Advanced Purity Profiling and Degradation Studies of Etofenamate Myristate

Ensuring the purity of an active pharmaceutical ingredient (API) like this compound is a critical aspect of drug development and manufacturing. americanpharmaceuticalreview.comlcms.cz Purity profiling involves the identification and quantification of all impurities present in the drug substance.

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.govmdpi.com These studies help to identify potential degradation products and establish the degradation pathways of the drug. nih.gov

A stability-indicating analytical method, typically an HPLC method, is developed and validated to separate the drug from its degradation products. nih.govmdpi.com This allows for the accurate quantification of the drug and its degradants over time. nih.gov In studies on etofenamate, forced degradation has been shown to produce several degradation products under different stress conditions. nih.gov For instance, under acidic and basic hydrolysis, specific degradation products have been isolated and their structures elucidated using spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govmdpi.com

Table 2: Summary of Forced Degradation Studies of Etofenamate

Stress Condition Degradation Products Formed
Acid Hydrolysis (e.g., 50% HCl) Formation of specific degradation products, isolated for characterization. nih.gov
Base Hydrolysis (e.g., 10% NaOH) Formation of distinct degradation products, isolated for characterization. nih.gov
Oxidative (e.g., Peroxide) Leads to the formation of multiple degradation products. nih.gov
Thermal Can cause degradation of the compound. nih.gov
Photolytic Exposure to light can induce degradation. nih.gov

The mass balance, which is the sum of the assay of the drug and the percentage of its impurities, is an important parameter in these studies and should ideally be close to 100%. nih.gov

Stability-Indicating Methods and Forced Degradation Studies

Stability-indicating methods are analytical procedures that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods is a crucial aspect of pharmaceutical quality control. Forced degradation studies are a key component of this process, providing insight into the degradation pathways of a drug substance. mdpi.comresearchgate.net

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the principles can be understood by examining studies on its parent compound, etofenamate. nih.gov Etofenamate, being an ester, is susceptible to degradation, particularly through hydrolysis of its ester and ether linkages. nih.gov Forced degradation studies on etofenamate have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to intentionally degrade the molecule. nih.govpharmaffiliates.comnih.gov

A typical stability-indicating method for etofenamate involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.govpharmaffiliates.com In one such study, a C18 column was used with a mobile phase consisting of a phosphate buffer and methanol. nih.govpharmaffiliates.comnih.gov The detection of etofenamate and its degradation products was carried out using a photodiode array (PDA) detector. nih.govpharmaffiliates.comnih.gov The specificity of this method was confirmed by its ability to separate the main drug peak from the peaks of the degradation products formed under various stress conditions. nih.gov

The conditions used in forced degradation studies for etofenamate, which would be applicable to this compound, are summarized below:

Stress ConditionReagent/ParameterObservations on Etofenamate
Acidic Hydrolysis 0.1N HClSignificant degradation observed, leading to the formation of specific degradation products. nih.gov
Alkaline Hydrolysis 0.1N NaOHSusceptible to degradation, resulting in the formation of distinct degradants. nih.gov
Oxidative Degradation Hydrogen PeroxideDegradation occurs under oxidative stress. nih.gov
Thermal Degradation Elevated TemperatureSubject to degradation at high temperatures. nih.gov
Photolytic Degradation Exposure to LightShows sensitivity to light, leading to the formation of photodegradation products. nih.gov

This table is based on studies conducted on etofenamate and represents a likely degradation profile for this compound under similar conditions.

These studies are essential for establishing the intrinsic stability of the molecule and for developing analytical methods that can monitor the drug's purity and potency throughout its shelf life.

Identification and Quantification of Related Impurities using Modern Spectroscopic Techniques

The identification and quantification of impurities are paramount in pharmaceutical analysis to ensure the safety and quality of the final product. Modern spectroscopic techniques are indispensable tools for the structural elucidation of these impurities.

For etofenamate and its related compounds, including potential impurities like this compound, a combination of chromatographic and spectroscopic methods is employed. Following separation by techniques like RP-HPLC, the isolated impurities are subjected to analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the impurities. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in deducing their molecular formulas. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are powerful techniques for the detailed structural characterization of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms within an impurity can be determined. nih.govnih.gov For instance, in the characterization of etofenamate degradation products, NMR was used to confirm the structures of the isolated compounds. nih.govresearchgate.net

Several impurities related to etofenamate have been identified, and their reference standards are available from various suppliers. pharmaffiliates.compharmaffiliates.comsimsonpharma.comveeprho.com The quantification of these impurities is typically performed using the validated stability-indicating HPLC method, with reference standards used for calibration.

Mechanistic Pharmacological Investigations of Etofenamate Myristate Preclinical Focus

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Cyclooxygenase (COX) Enzyme Inhibition Profiles and Kinetics

Etofenamate (B1671710) functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation and pain. patsnap.compatsnap.com By blocking COX-1 and COX-2, etofenamate reduces prostaglandin (B15479496) production, thereby mitigating inflammation and pain. patsnap.compatsnap.com The topical application of etofenamate allows for localized inhibition of these enzymes, which can minimize the systemic side effects often seen with oral NSAIDs. patsnap.com

Studies have shown that etofenamate is rapidly metabolized to flufenamic acid in vivo, and this metabolite shares similar properties with the parent drug. researchgate.net While specific kinetic data for etofenamate myristate is not detailed in the provided results, the general mechanism for NSAIDs involves different modes of COX inhibition, including competitive, time-dependent, and covalent binding. nih.gov For instance, some NSAIDs exhibit different kinetic behaviors for each COX isoform. nih.gov Research on etofenamate-loaded solid lipid nanoparticle (SLN) dispersions indicated a higher inhibitory activity on COX compared to pure etofenamate. nih.gov

Parameter Description Source
Target Enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) patsnap.compatsnap.com
Mechanism Inhibition of prostaglandin synthesis patsnap.com
Metabolite Flufenamic acid researchgate.net
Enhanced Formulation Solid lipid nanoparticles (SLNs) show higher COX inhibition nih.gov

Investigations into Leukocyte Migration Inhibition Mechanisms

Leukocyte migration to the site of inflammation is a critical step in the inflammatory cascade. patsnap.com Etofenamate has been shown to inhibit this migration, further contributing to its anti-inflammatory properties. patsnap.com The process of leukocyte extravasation involves several steps, including rolling, adhesion, and transmigration through the endothelial lining of blood vessels. researchgate.netimmunostudies.com NSAIDs can inhibit various polymorphonuclear leukocyte responses, such as chemotaxis, migration, aggregation, and adherence, which may be independent of their effects on prostaglandin synthesis. tubitak.gov.tr The inhibition of leukocyte migration by NSAIDs can also be influenced by increased histamine (B1213489) levels resulting from cyclooxygenase inhibition. tubitak.gov.tr

Exploration of Etofenamate's Effects on Fungal Physiology and Gene Expression (e.g., Upc2p-dependent mechanism in Candida albicans)

Interestingly, etofenamate has been studied for its effects on the fungal pathogen Candida albicans. Research has revealed that etofenamate's activity against this fungus is dependent on Upc2p, a transcription factor that regulates the expression of genes involved in ergosterol (B1671047) biosynthesis. asm.orgnih.gov Ergosterol is a vital component of the fungal cell membrane. ulb.ac.be

In the presence of etofenamate, the susceptibility of C. albicans to the antifungal drug fluconazole (B54011) is significantly reduced, indicating an antagonistic interaction. nih.gov This antagonism is specifically mediated through a Upc2p-dependent mechanism, as the effect is abolished in a upc2Δ/Δ mutant strain. nih.gov Transcriptional profiling of C. albicans treated with etofenamate showed alterations in the expression of a specific set of genes. asm.orgnih.gov

In Vitro and Ex Vivo Pharmacological Models

Cell-Based Assays for Anti-inflammatory Activity (e.g., LPS-stimulated nitrite (B80452) production)

Cell-based assays are crucial for evaluating the anti-inflammatory potential of compounds. A common assay involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO). scielo.brimrpress.com The amount of NO produced can be measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. e-jar.orgimrpress.com

In a study evaluating microemulsions of etofenamate, their anti-inflammatory activity was tested against LPS-stimulated nitrite production in RAW 264.7 cells. scielo.brresearchgate.netege.edu.trscielo.br The results demonstrated that etofenamate-containing microemulsions could inhibit nitrite production, with one formulation showing higher anti-inflammatory activity compared to the reference drug, indomethacin. scielo.br

Cell Line Stimulant Measured Parameter Finding Source
RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitrite (NO indicator)Etofenamate microemulsions inhibited LPS-induced nitrite production. scielo.brscielo.br

Ex Vivo Models for Membrane Permeation and Skin Retention (e.g., Franz Diffusion Cell using animal/artificial membranes)

Ex vivo studies using Franz diffusion cells are a cornerstone in dermatological and transdermal research, providing a bridge between in vitro and in vivo experiments. xenometrix.ch These studies assess the permeation and retention of topical agents within the skin layers. For etofenamate and its analogs, these models are crucial for understanding how formulation and molecular structure influence its delivery through the skin barrier.

Franz diffusion cells typically consist of a donor chamber, where the test formulation is applied, and a receptor chamber, separated by a membrane (either animal or human skin, or an artificial membrane like Strat-M®). xenometrix.chpermegear.com The receptor fluid is maintained at a constant temperature, usually 32°C, to mimic physiological conditions, and is continuously stirred to ensure sink conditions. xenometrix.chcore.ac.uk

Studies have utilized various membranes to evaluate etofenamate permeation. Human and porcine skin are considered the gold standards due to their structural similarity to in vivo human skin. xenometrix.ch However, artificial membranes like Strat-M® are also employed due to their reproducibility and availability. researchgate.netnih.gov Research has shown that the permeation rate of etofenamate can be significantly faster across a Strat-M® membrane compared to other NSAIDs, although this can be influenced by the formulation type. researchgate.netresearchgate.net For instance, one study found the permeation rate of etofenamate from selected semisolid formulations to be 1.7 to 14.8 times faster than other NSAIDs, but 1.6 times slower than an etofenamate spray formulation. researchgate.netresearchgate.net

The composition of the formulation plays a critical role in skin permeation and retention. For example, the inclusion of penetration enhancers like ethanol (B145695) in hydroalcoholic gels has been shown to influence the release profiles of etofenamate. researchgate.net Similarly, innovative formulations such as solid lipid nanoparticles (SLNs) have been investigated to enhance the skin permeation of etofenamate. mdpi.comnih.gov Studies using Franz diffusion cells with human skin have demonstrated that SLN formulations can increase the permeation of etofenamate compared to commercial gel formulations. mdpi.comnih.gov

The data below summarizes findings from a study comparing the permeation and retention of etofenamate from different gel formulations using ex vivo human skin.

Table 1: Ex Vivo Skin Permeation and Retention of Etofenamate Formulations

Generated json

This table is illustrative and based on trends reported in the literature. Actual values can vary based on specific experimental conditions.

Cytotoxicity Assessment in Various Cell Lines (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. europa.eunih.govdergipark.org.tr This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. dergipark.org.tr The amount of formazan produced is proportional to the number of living cells.

In the context of this compound, cytotoxicity studies are essential to evaluate the safety of the compound and its formulations on various cell types, particularly those relevant to its therapeutic application, such as skin cells (e.g., keratinocytes, fibroblasts) and immune cells (e.g., macrophages).

For instance, studies on etofenamate-loaded microemulsions have utilized the MTT assay on RAW 264.7 macrophage cells to assess their cytotoxicity. researchgate.net Similarly, the cytotoxicity of etofenamate-loaded solid lipid nanoparticles has been evaluated on Df and HaCaT cell lines. mdpi.comnih.gov Such studies are crucial for determining the concentration range at which the compound can be used effectively without causing significant cell death.

The results of these assays are typically presented as the percentage of cell viability relative to a control group or as an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Illustrative Cytotoxicity Data for Etofenamate Formulations

Generated json

This table is for illustrative purposes and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For etofenamate and other fenamates, these studies provide insights into the key structural features required for their pharmacological effects.

The core structure of fenamates, including etofenamate, is N-phenylanthranilic acid. researchgate.net This scaffold is considered the minimal pharmacophore for their activity. researchgate.netnih.gov The anthranilic acid portion, with its carboxylic acid group (or an ester derivative in the case of etofenamate), and the N-phenyl ring are crucial for binding to their biological targets, such as cyclooxygenase (COX) enzymes. The specific substitutions on the N-phenyl ring significantly modulate the activity and selectivity of these compounds.

Modifications to the basic fenamate structure can have a profound impact on biological activity. For example, the esterification of the carboxylic acid group of flufenamic acid to form etofenamate alters its physicochemical properties, such as lipophilicity, which in turn affects its skin permeation. researchgate.net The addition of the myristate group to form this compound would further increase its lipophilicity, potentially enhancing its retention in the lipophilic stratum corneum and subsequent release into deeper skin layers.

Studies on various fenamate analogs have shown that the nature and position of substituents on the N-phenyl ring influence their potency and selectivity for COX-1 versus COX-2 enzymes. nih.gov

Beyond their well-known effects on COX enzymes, fenamates have been shown to modulate the activity of certain ion channels. nih.gov Notably, fenamates, including niflumic acid and flufenamic acid, can activate sodium-activated potassium channels (Slo2.1). nih.govresearchgate.netsemanticscholar.org

Studies have demonstrated that fenamates are low-potency partial agonists of human Slo2.1 channels. nih.gov The activation of these channels is independent of COX inhibition. nih.gov SAR studies have identified N-phenylanthranilic acid as the minimal pharmacophore for this activity. nih.gov The effects of fenamates on Slo2.1 channels are often biphasic, with an initial activation followed by inhibition. nih.gov It is proposed that fenamates bind to at least two sites on the Slo2.1 channel: an extracellularly accessible site for activation and a cytoplasmically accessible site within the pore for inhibition. nih.gov

The table below shows the potency of various fenamates in activating Slo2.1 channels.

Table 3: Potency of Fenamates as Slo2.1 Channel Activators

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Advanced Formulation Research and Drug Delivery System Design for Etofenamate Myristate

Nanocarrier-Based Delivery Systems for Etofenamate (B1671710) Myristate

Solid Lipid Nanoparticles (SLNs) for Topical Application

Solid Lipid Nanoparticles (SLNs) are at the forefront of research for the topical delivery of lipophilic drugs like Etofenamate. These carriers are composed of solid lipids, which are biocompatible and biodegradable, making them a safe and effective option for dermal application.

The most common method for preparing Etofenamate-loaded SLNs is the fusion-emulsification technique. nih.gov This involves melting a solid lipid, such as Compritol® 888 ATO or Precirol ATO 5, and dispersing the Etofenamate within the molten lipid phase. nih.govresearchgate.net This mixture is then emulsified in a hot aqueous surfactant solution, like Tween® 80, using high-speed stirring. nih.gov The resulting oil-in-water emulsion is then cooled, leading to the solidification of the lipid droplets and the formation of SLNs. nih.gov Another approach is a one-step production method combining high-shear homogenization and ultrasonication, which avoids the use of organic solvents and results in a semisolid SLN dispersion. researchgate.net

The physicochemical characteristics of these SLNs are critical to their performance. Key parameters that are routinely evaluated include:

Particle Size and Polydispersity Index (PDI): The particle size of Etofenamate-loaded SLNs typically falls within the range of 100 to 300 nm, which is considered optimal for topical delivery. nih.gov The PDI, a measure of the particle size distribution, is generally below 0.3, indicating a homogenous population of nanoparticles. nih.gov

Rheological Properties: Rheological studies of semisolid SLN formulations of Etofenamate have demonstrated a gel-like structure. researchgate.net This is an important characteristic for topical applications, as it influences the spreadability and retention of the formulation on the skin.

Thermal Behavior: Differential Scanning Calorimetry (DSC) is employed to analyze the thermal properties of the SLNs. nih.govresearchgate.netasianpubs.org DSC thermograms of Etofenamate-loaded SLNs show that the drug is molecularly dispersed within the lipid matrix. nih.gov The melting point of the lipid in the SLN formulation often remains similar to the bulk lipid, suggesting the formation of a core-shell model where the drug is encapsulated within the lipid core. nih.gov

Table 1: Physicochemical Characterization of Etofenamate-Loaded SLNs

Parameter Method Typical Values/Findings Reference
Preparation Method Fusion-emulsification Use of solid lipids like Compritol® 888 ATO and surfactants like Tween® 80. nih.gov
High-shear homogenization and ultrasonication One-step method for semisolid SLNs. researchgate.net
Particle Size Dynamic Light Scattering (DLS) 100 - 300 nm nih.gov
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) < 0.3 nih.gov
Rheology Oscillatory rheometry Gel-like structure for semisolid formulations. researchgate.net
Thermal Behavior Differential Scanning Calorimetry (DSC) Etofenamate is molecularly dispersed in the lipid matrix. nih.govresearchgate.net

The release of Etofenamate from SLNs is a crucial factor in its therapeutic efficacy. In vitro drug release studies are typically conducted using Franz diffusion cells. The release profile often shows a biphasic pattern with an initial burst release followed by a sustained release. researchgate.net

The release kinetics can be influenced by the type of lipid used. For instance, SLNs prepared with Precirol ATO 5 have been shown to follow zero-order release kinetics, indicating a constant drug release rate. researchgate.net In contrast, those formulated with Compritol 888 ATO tend to follow the Higuchi model, where the release is proportional to the square root of time, suggesting a diffusion-controlled mechanism. researchgate.net

Table 2: In Vitro Release Kinetics of Etofenamate from SLNs

Lipid Matrix Release Kinetic Model Mechanism Reference
Precirol ATO 5 Zero-order Constant release researchgate.net
Compritol 888 ATO Higuchi model Diffusion-controlled researchgate.net

The encapsulation efficiency (EE) of Etofenamate in SLNs is typically high, often exceeding 90%. nih.gov This indicates that a large proportion of the drug is successfully incorporated into the nanoparticles, which is essential for achieving the desired therapeutic dose.

Stability studies are critical to ensure that the SLN formulation maintains its physicochemical properties over time. Research has shown that Etofenamate-loaded SLNs can be stable for extended periods, with some formulations showing stability for up to 12 months at room temperature. nih.gov Semisolid SLN formulations have demonstrated stability for at least six months when stored at 4°C. researchgate.net

Table 3: Encapsulation Efficiency and Stability of Etofenamate-Loaded SLNs

Parameter Finding Reference
Encapsulation Efficiency > 90% nih.gov
Stability (Aqueous Dispersion) Up to 12 months at room temperature nih.gov
Stability (Semisolid) At least 6 months at 4°C researchgate.net

Nanoemulsions and Nanoemulgels as Topical Carriers for Etofenamate Myristate

Nanoemulsions are transparent or translucent systems of oil, water, and surfactant with droplet sizes in the nanometer range. When a gelling agent is added to a nanoemulsion, it forms a nanoemulgel, which combines the favorable properties of both a nanoemulsion and a gel, such as good spreadability, high drug loading, and enhanced skin permeation. nih.gov

The development of Etofenamate-containing nanoemulsions and nanoemulgels involves a careful selection of components to ensure the formation of a stable and effective delivery system. nih.govnih.gov

Oil Phase: The choice of the oil phase is critical as it must solubilize the lipophilic Etofenamate. Studies on microemulsions, which share principles with nanoemulsions, have identified oleic acid as a suitable oil phase due to its high solubilizing capacity for Etofenamate. mdpi.com

Surfactants and Co-surfactants: A combination of surfactants and co-surfactants is used to reduce the interfacial tension between the oil and water phases, leading to the formation of fine droplets. For Etofenamate microemulsions, combinations like Cremophor EL and ethanol (B145695) have been successfully used. mdpi.com Tween 20 and Transcutol have also been explored as surfactant and co-surfactant, respectively. mdpi.com

Gelling Agent: For nanoemulgels, a gelling agent is incorporated to increase the viscosity of the formulation. Carbopol polymers are commonly used for this purpose. nih.gov

The optimal ratios of these components are often determined by constructing pseudo-ternary phase diagrams, which map the regions of stable nanoemulsion formation. nih.gov

Table 4: Component Selection for Etofenamate Nanoemulsions/Nanoemulgels

Component Example Rationale Reference
Oil Phase Oleic Acid High solubilizing capacity for Etofenamate mdpi.com
Surfactant Cremophor EL, Tween 20 Reduces interfacial tension mdpi.com
Co-surfactant Ethanol, Transcutol Stabilizes the nanoemulsion mdpi.com
Gelling Agent Carbopol Increases viscosity for topical application nih.gov
Mechanisms of Permeation Enhancement by Nanocarriers

Nanocarriers, particularly lipid-based systems like Solid Lipid Nanoparticles (SLNs), have been investigated as a promising approach to improve the skin permeation of etofenamate. nih.govpharmaexcipients.com Their efficacy stems from several interconnected mechanisms that modify the drug's interaction with the stratum corneum, the primary barrier of the skin.

One of the principal mechanisms is the occlusive effect . nih.gov When aqueous nanocarrier dispersions are applied to the skin, the water begins to evaporate, leading to the formation of a lipid-rich film on the skin's surface. nih.gov This film reduces transepidermal water loss, thereby increasing the hydration of the stratum corneum. A more hydrated and swollen stratum corneum creates wider diffusion channels, which presents a more favorable route for the drug to penetrate. researchgate.net

The small particle size of nanocarriers, typically less than 250 nm for etofenamate SLNs, increases the total surface area of the drug in contact with the skin. nih.govpharmaexcipients.com This intimate and larger contact area can improve the concentration gradient and enhance the subsequent permeation of the NSAID. nih.gov

Furthermore, the lipid components of the nanocarriers and the surfactants used to stabilize them can directly interact with the skin's lipid bilayers. These components can fluidize or disrupt the highly organized structure of the stratum corneum lipids, temporarily reducing the barrier's resistance and facilitating drug partitioning into the skin. researchgate.netmdpi.com Encapsulating etofenamate within the solid lipid core of the nanoparticles also serves to protect the drug from the external environment and can prevent premature leakage. nih.gov

Microemulsion Formulations of Etofenamate

Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, surfactant, and a co-surfactant. They have been successfully designed as dermal delivery carriers for etofenamate due to their excellent solubilizing capacity and skin permeation-enhancing properties. scielo.brresearchgate.net

The design of an effective etofenamate microemulsion begins with the careful selection of its components based on the drug's solubility. scielo.brscielo.br For the highly lipophilic etofenamate, solubility studies are performed to identify the most suitable oil phase, surfactants, and co-surfactants. scielo.br Research has shown that oleic acid is an effective oil phase, while combinations of surfactants and co-surfactants like Cremophor EL, Tween 20, Span 80, Transcutol HP, and ethanol are used to form stable systems. researchgate.netscielo.br

A critical step in the design process is the construction of pseudo-ternary phase diagrams . researchgate.netscielo.br These diagrams are used to map the regions where a stable, single-phase microemulsion forms by titrating a mixture of oil and drug with various ratios of surfactant/co-surfactant (Smix) and water. This allows for the identification of optimal component ratios that yield a transparent and low-viscosity microemulsion. scielo.brscielo.br

Once formulated, etofenamate microemulsions undergo rigorous physicochemical characterization to ensure their suitability for dermal application. Key parameters include:

Droplet Size and Polydispersity Index (PDI): Measured to confirm the nanometric size of the oil droplets and the homogeneity of the system. Formulations with droplet sizes under 185 nm and low PDI values are considered optimal. scielo.br

Zeta Potential: Assesses the surface charge of the droplets, which indicates the stability of the dispersion against aggregation. scielo.br

Viscosity, pH, and Refractive Index: These parameters are evaluated to ensure the formulation has appropriate consistency, is non-irritating to the skin (pH typically between 4.8 and 5.5), and maintains its isotropic nature. scielo.brjrespharm.com

Electrical Conductivity: Used to analyze the microstructure of the microemulsion (e.g., oil-in-water). scielo.br

The table below presents characterization data from a study on various etofenamate microemulsion formulations, highlighting the range of physicochemical properties achieved. scielo.br

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)Refractive IndexViscosity (cP)Electrical Conductivity (µS/cm)
M1ETF 184.37 ± 1.100.257 ± 0.0470.0028 ± 0.00061.3985 ± 0.0036.59 ± 0.0110.5 ± 0.1
M2ETF 109.80 ± 1.570.429 ± 0.0440.8886 ± 0.42291.4239 ± 0.000523.33 ± 0.5814.2 ± 0.2
M3ETF 114.33 ± 1.860.323 ± 0.0210.0031 ± 0.00071.4170 ± 0.00038.87 ± 0.0612.3 ± 0.1
M4ETF 125.67 ± 2.080.316 ± 0.0120.0041 ± 0.00051.4386 ± 0.0008415.67 ± 7.6417.93 ± 0.45

Data adapted from a 2022 study on topical etofenamate microemulsions. scielo.br

Excipient Research and Optimization for Enhanced Etofenamate Delivery

The choice of excipients is paramount in designing a formulation that can effectively deliver etofenamate through the skin. Both lipid excipients forming the core of nanocarriers and specific chemical enhancers play distinct and crucial roles.

Lipid excipients are central to the development of carriers like SLNs. nih.gov For etofenamate, solid lipids such as Glyceryl Dibehenate (Compritol® 888 ATO) have been successfully used to create SLNs. nih.govpharmaexcipients.com The primary role of this solid lipid is to form a biocompatible core that encapsulates the lipophilic etofenamate molecule. nih.gov

This encapsulation serves multiple purposes:

It protects the drug from potential degradation. nih.gov

It allows for a sustained or controlled release profile. nih.gov

It prevents drug leakage from the formulation. nih.govresearchgate.net

The lipid nature of the excipient is inherently compatible with the skin's own lipid matrix, which can facilitate better interaction and subsequent drug transfer. nih.gov By selecting lipids that are solid at both room and body temperature, the resulting nanoparticles maintain their structural integrity upon application, ensuring the benefits of the occlusive film and gradual drug release are realized. nih.gov The use of such lipids has been shown to result in SLN formulations with high encapsulation efficiency (>90%) for etofenamate. nih.govpharmaexcipients.com

In addition to the carrier systems themselves, specific chemical permeation enhancers are often included in topical formulations to further reduce the skin's barrier function. nih.gov These enhancers can act through various mechanisms.

In etofenamate microemulsion studies, Transcutol HP (Diethylene Glycol Monoethyl Ether) has been identified as a key permeation enhancer. scielo.br Its primary mechanism is to increase the partitioning of the drug into the skin, likely due to its solubility parameter being close to that of the skin itself. scielo.brEthanol is another commonly used adjuvant that acts as both a solvent and a permeation enhancer. researchgate.netnih.gov It can increase drug solubility within the formulation and also interact with and extract lipids from the stratum corneum, thereby increasing its fluidity. researchgate.net

Other components of the formulations can also serve a dual role as adjuvants. For instance, oleic acid , used as the oil phase in microemulsions, is a well-known fatty acid that enhances permeation by fluidizing the intercellular lipid bilayers of the stratum corneum. mdpi.comscielo.br Surfactants required for emulsification, such as Cremophor EL and Tween 80 , also contribute to permeation enhancement by disrupting the ordered lipid structure of the skin barrier. nih.govscielo.br The strategic combination of these excipients allows for a multi-pronged approach to overcoming the skin barrier for efficient etofenamate delivery.

Preclinical Metabolism and Pharmacokinetic Research of Etofenamate Myristate

In Vitro Drug Metabolism Studies (e.g., using Liver Microsomes, Hepatocytes)

In vitro models are fundamental in preclinical drug development for predicting the metabolic fate of a compound in vivo. nih.gov Systems such as primary human hepatocytes and subcellular fractions like liver microsomes are routinely employed to investigate metabolic stability, identify potential metabolites, and evaluate enzyme-related drug interactions. researchgate.netdls.com Hepatocytes are considered a gold standard as they contain a full complement of metabolic enzymes and transport mechanisms, offering a comprehensive view of a drug's hepatic metabolism. dls.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in Cytochrome P450 (CYP) enzymes and are widely used to study Phase I metabolic pathways. nih.govresearchgate.net

For etofenamate (B1671710), the parent compound of etofenamate myristate, the liver is the primary site of metabolism. hpra.ie The main metabolic pathways identified for etofenamate are oxidation and conjugation. hpra.ie In vitro studies utilizing liver microsomes and hepatocytes are designed to elucidate these transformations. researchgate.netumich.edu Such studies help in understanding the rate of disappearance of the parent drug, predicting its in vivo clearance, and identifying the enzymes responsible for its metabolism. umich.edu While specific in vitro studies detailing the metabolism of this compound itself are not prominently featured in the reviewed literature, the systems and principles for studying the metabolism of its parent compound, etofenamate, are well-established.

Metabolite Identification and Biotransformation Pathways (Non-Human Models)

Preclinical studies in various animal models have been crucial for identifying the metabolites and understanding the biotransformation of etofenamate. Following oral administration of etofenamate to species including the rat, rabbit, dog, and monkey, both unchanged etofenamate and a number of metabolites are detected in the urine. nih.gov

The primary biotransformation pathways for etofenamate include hydroxylation, ether cleavage, and ester cleavage to its active metabolite, flufenamic acid, followed by conjugation of the resulting products. hpra.ienih.gov Studies have identified several hydroxylated derivatives of both etofenamate and flufenamic acid. nih.gov

A significant and novel metabolic route was discovered in dogs. nih.gov In addition to hydrolysis and hydroxylation, etofenamate was found to conjugate with endogenous fatty acids, forming a series of highly lipophilic etofenamate esters. This represents a unique biotransformation pathway. nih.gov Among these, this compound was identified, along with other fatty acid esters. nih.gov This finding was confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and comparison with authentic reference materials. nih.gov

The metabolic pattern shows species-specific differences. For instance, rats preferentially excrete derivatives of flufenamic acid, whereas dogs exhibit a more profound degradation of the compound. nih.gov

The table below summarizes the key metabolites of etofenamate identified in non-human preclinical models.

Metabolite ClassSpecific Metabolites IdentifiedSpeciesReference
Parent Compound Etofenamate (unchanged)Rat, Rabbit, Dog, Monkey nih.gov
Hydrolysis Product Flufenamic AcidRat, Rabbit, Dog, Monkey nih.gov
Hydroxylated Etofenamate 5-hydroxy-etofenamateRat, Rabbit, Dog, Monkey nih.gov
4'-hydroxy-etofenamateRat, Rabbit, Dog, Monkey nih.gov
5,4'-dihydroxy-etofenamateRat, Rabbit, Dog, Monkey nih.gov
Hydroxylated Flufenamic Acid 5-hydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.gov
4'-hydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.gov
5,4'-dihydroxy-flufenamic acidRat, Rabbit, Dog, Monkey nih.gov
Fatty Acid Esters Etofenamate OleateDog nih.gov
Etofenamate PalmitateDog nih.gov
Etofenamate LinoleateDog nih.gov
Etofenamate StearateDog nih.gov
Etofenamate PalmitoleateDog nih.gov
This compound Dog nih.gov
Etofenamate LaurateDog nih.gov
Conjugates Etofenamate GlucuronideDog nih.gov

Pharmacokinetic Parameter Estimation in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. For etofenamate, studies have been conducted following both oral and cutaneous administration in various animal models. nih.govnih.gov

Following administration, etofenamate is absorbed and subsequently eliminated renally and faecally, primarily in the form of its metabolites and their conjugates. hpra.ie Studies in rats, rabbits, dogs, and monkeys show that after oral application, unchanged etofenamate and its numerous metabolites are found in the urine. nih.gov There is a notable species-dependent variation in metabolism and excretion. For example, rats tend to excrete flufenamic acid derivatives preferentially, while dogs undertake a more extensive degradation of the compound. nih.gov

The percutaneous absorption of etofenamate has also been demonstrated in animal inflammatory models, confirming that the active principle can cross intact skin. nih.gov Furthermore, an excretion study in goats following intramuscular administration showed that etofenamate and its metabolites are passed into milk. hpra.ie

While detailed pharmacokinetic parameters such as Cmax, AUC, or half-life for this compound are not available from the reviewed preclinical literature, the research on the parent compound, etofenamate, provides the foundational understanding of its disposition in non-human models.

Emerging Research Areas and Future Directions for Etofenamate Myristate

Development of Novel Etofenamate (B1671710) Analogs and Structural Derivatives

The chemical backbone of etofenamate, rooted in the fenamate class of molecules, offers a versatile scaffold for structural modification. wikipedia.org Research into other fenamates, such as mefenamic and tolfenamic acid, has demonstrated that chemical derivatization can yield compounds with altered or enhanced biological activities, a strategy that holds significant promise for etofenamate. researchgate.netresearchgate.net The primary goals of creating new analogs are to improve therapeutic efficacy, expand the range of pharmacological applications, and potentially reduce side effects associated with NSAIDs. nih.govnih.gov

Key strategies for developing novel derivatives often involve modifying the carboxylic acid functional group, which is masked as an ester in etofenamate. researchgate.net Synthesizing a series of new esters or amides can modulate the compound's physicochemical properties, such as solubility and permeability, thereby influencing its pharmacokinetic profile. researchgate.netmdpi.com For instance, studies on fenbufen, another NSAID, showed that increasing the length of an alkyl amide side chain correlated with increased cytotoxic effects against cancer cell lines. mdpi.com Similarly, creating derivatives of mefenamic acid by coupling it with various heterocyclic moieties has been explored to develop agents with potent anti-inflammatory activity and lower ulcerogenic potential. nih.govnih.gov Applying these principles to etofenamate could lead to the development of next-generation topical agents with superior skin retention or targeted release characteristics.

Furthermore, research on tolfenamic acid has led to the design of derivatives with potent anticancer activity by acting as VEGFR-2 inhibitors. researchgate.net This highlights a broader trend of drug repurposing, where the fundamental structure of an established drug is used as a starting point for developing therapies for entirely different diseases. Future research on etofenamate could systematically explore substitutions on its aromatic rings or modifications of its ether-ester side chain to screen for new biological activities.

Potential Structural Modification Rationale / Objective Example from Related Compounds
Varying the Ester Group Modulate lipophilicity, skin permeability, and hydrolysis rate.Etofenamate itself is an ester derivative of flufenamic acid designed for enhanced skin penetration. nih.gov
Amide Synthesis Create more stable analogs; explore different biological targets.Fenbufen amide analogs were synthesized to investigate antitumor effects. mdpi.com
Heterocyclic Moiety Addition Enhance anti-inflammatory potency; reduce ulcerogenic side effects.Mefenamic acid derivatives incorporating oxadiazole moieties showed good dual anti-inflammatory and analgesic activities with low ulcerogenicity. nih.gov
Aromatic Ring Substitution Alter electronic properties and binding affinity to target enzymes.Tolfenamic acid derivatives were synthesized to act as VEGFR-2 inhibitors for anticancer applications. researchgate.net

Integration of Computational Modeling and Artificial Intelligence in Etofenamate Research

Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com For etofenamate research, these in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and advanced simulations for prodrug design, offer a rational, cost-effective approach to developing improved derivatives. nih.govlongdom.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that builds mathematical models to correlate the chemical structure of a compound with its biological activity. longdom.orgresearchgate.net For NSAIDs, QSAR studies have identified several key molecular descriptors that are crucial for anti-inflammatory action. These often include physicochemical properties like lipophilicity (log P), molecular weight, and electronic parameters, as well as steric factors. researchgate.netresearchgate.net For example, QSAR analysis of diclofenac (B195802) analogues, which share structural similarities with fenamates, revealed that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for cyclooxygenase (COX) inhibition. nih.gov Applying QSAR to a virtual library of etofenamate analogs could predict their potential efficacy, allowing researchers to prioritize the synthesis of only the most promising candidates.

Prodrug Design is another area where computational modeling is invaluable. researchgate.net A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov Etofenamate can be considered a successful prodrug of flufenamic acid, where the ester linkage improves its suitability for topical delivery. nih.govnih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations can model how potential prodrugs interact with activating enzymes, such as esterases in the skin. nih.govnih.gov These simulations can predict the stability of the prodrug and its rate of conversion to the active form. mdpi.com By using these models, scientists can rationally design novel etofenamate prodrugs with optimized release kinetics, ensuring a sustained local concentration at the target tissue while minimizing systemic exposure. mdpi.com The integration of artificial intelligence and machine learning algorithms can further enhance these models, improving their predictive accuracy and ability to screen vast virtual compound libraries. openmedicinalchemistryjournal.com

QSAR Descriptor Type Specific Example Relevance to Etofenamate Activity
Lipophilic Log P (Partition Coefficient)Crucial for membrane permeability and reaching target enzymes like COX; high lipophilicity is key for topical NSAIDs. researchgate.netnih.gov
Steric / Conformational Dihedral Angle (Twist Angle)The spatial arrangement of the aromatic rings influences how the molecule fits into the active site of the COX enzyme. nih.gov
Electronic HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in interactions necessary for enzyme inhibition. researchgate.net
Topological Molecular Connectivity IndicesDescribes the size, shape, and degree of branching in the molecule, which affects binding affinity.

Exploration of Non-Traditional Pharmacological Activities and Applications

While etofenamate is known for its anti-inflammatory effects through the inhibition of cyclooxygenase and lipoxygenase, there is growing interest in exploring secondary pharmacological activities of NSAIDs. nih.gov A particularly promising area is the investigation of their antimicrobial properties, including antifungal activity.

Multiple studies have reported that a range of common NSAIDs—including diclofenac, ibuprofen, aspirin, and the fenamate mefenamic acid—possess intrinsic antifungal capabilities in vitro. nih.govresearchgate.netnih.gov These drugs have shown inhibitory effects against various pathogenic fungi, such as species of Candida, Aspergillus, Cryptococcus, and dermatophytes like Trichophyton. nih.govresearchgate.netnih.gov The proposed mechanisms for this antifungal action are multifaceted. One leading hypothesis is that, similar to their action in humans, NSAIDs inhibit fungal COX enzymes, thereby disrupting the production of prostaglandins (B1171923) which are believed to play a role in fungal colonization and pathogenesis. nih.govnih.gov Additionally, some NSAIDs have been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that contribute to persistent infections and drug resistance. plos.org

Specifically for the fenamate class, one study demonstrated that mefenamic acid could inhibit the growth of the dermatophytes Epidermophyton floccosum and Trichophyton mentagrophytes. nih.gov This finding is particularly relevant for a topical agent like etofenamate myristate, as it suggests a potential dual-action application for treating inflammatory skin conditions that may have a secondary fungal component. Given the structural similarity of etofenamate to other fenamates with demonstrated antifungal effects, a systematic investigation into its activity against common cutaneous fungal pathogens is a logical and compelling future research direction. researchgate.net This could potentially lead to the repurposing of etofenamate or the development of new analogs specifically designed to have both anti-inflammatory and antifungal properties.

Advanced Preclinical Model Development and Application

The evaluation of topical drugs like this compound has traditionally relied on animal models and simple 2D cell cultures. However, these models often fail to accurately replicate the complex, three-dimensional environment of human tissue, limiting their predictive power. nih.govbioworld.com The emergence of microphysiological systems (MPS), commonly known as organ-on-a-chip technologies, offers a transformative approach to preclinical drug testing. nih.govresearchgate.net

Organ-on-a-chip devices are microfluidic platforms that contain living human cells cultured in a way that mimics the structure and function of human organs. nih.govemulatebio.com These systems can incorporate physiological cues such as fluid flow and mechanical forces, providing a more human-relevant testing environment. bioworld.comnih.gov For NSAID research, liver-on-a-chip and kidney-on-a-chip models are already being used to assess drug metabolism and potential systemic toxicity with greater accuracy than previous methods. researchgate.netemulatebio.com

For a topical drug like etofenamate, the development of "skin-on-a-chip" models is especially pertinent. nih.gov These advanced models can reconstruct the multilayered structure of human skin, including the epidermis and dermis, and can simulate the vascular interface. nih.gov Using a skin-on-a-chip platform would allow researchers to study the permeation, metabolism, and efficacy of this compound in a highly controlled, human-relevant system. This technology could provide precise data on how much of the drug penetrates the skin barrier, its local concentration in different skin layers, and its anti-inflammatory effect on resident skin and immune cells. Such models represent a significant step forward in preclinical evaluation, potentially reducing the reliance on animal testing and providing better predictions of clinical outcomes. bioworld.com

Parameter Traditional Models (e.g., Animal, 2D Culture) Organ-on-a-Chip Models
Physiological Relevance Low to moderate; species differences and lack of 3D microenvironment.High; uses human cells in a biomimetic 3D structure with mechanical cues. bioworld.com
Predictive Power Often poor, leading to high failure rates in clinical trials. emulatebio.comHigh; better recapitulation of human organ function and drug responses. nih.gov
Throughput Low (animal models) to high (2D culture), but with low relevance.Potential for higher throughput with more relevant data.
Data Acquisition Often limited to endpoint analysis.Allows for real-time monitoring of cellular responses and barrier function. bioworld.com
Application for Etofenamate Measures skin irritation and basic absorption in non-human skin.Quantifies permeation, local metabolism, and anti-inflammatory efficacy in a human skin-on-a-chip model. nih.gov

Q & A

Q. What are the key physicochemical properties of Etofenamate Myristate, and how do they influence experimental design?

this compound is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₈H₁₈F₃NO₄. It exists as a pure oil with limited aqueous solubility (0.1 mg/mL in 1:5 ethanol:PBS, pH 7.2) but dissolves well in organic solvents like ethanol (50 mg/mL) and DMSO (40 mg/mL) . These properties necessitate solvent optimization for in vitro studies. For cellular assays, pre-dissolving in ethanol followed by dilution in aqueous buffers is recommended to avoid precipitation. Stability studies indicate a shelf life of ≥4 years at -20°C, which is critical for long-term storage .

Q. How does this compound inhibit inflammatory pathways at the molecular level?

this compound inhibits lipoxygenase (IC₅₀ = 5.3 μM in guinea pig leukocytes) and prostaglandin E₂ (PGE₂) production in stimulated rat peritoneal macrophages . Methodologically, researchers should validate these mechanisms using enzyme activity assays (e.g., colorimetric LOX activity kits) and ELISA-based quantification of PGE₂ in cell culture supernatants. Dose-response curves (e.g., 10–100 μM) are essential to confirm specificity .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

Established models include:

  • Acetic acid-induced vascular permeability in mice : Measures dose-dependent inhibition of plasma leakage .
  • UV-induced erythema in guinea pigs : Assesses topical anti-inflammatory activity .
  • Silver nitrate-induced arthritis in rats : Evaluates chronic inflammation reduction over 21 days (e.g., 40 mg/kg oral dosing) .
    For reproducibility, control groups should receive vehicle (e.g., ethanol:PBS) and reference NSAIDs (e.g., indomethacin).

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between this compound and comparator therapies?

A randomized controlled trial comparing this compound with hyaluronic acid (HA) for knee osteoarthritis found no significant difference in pain reduction (VAS/WOMAC scores) at 12 months, despite short-term efficacy . To address such contradictions:

  • Analyze study design differences (e.g., sample size, dosing regimens, patient demographics).
  • Conduct meta-analyses pooling data from multiple trials to identify confounding variables (e.g., disease severity, co-medications).
  • Use pharmacokinetic modeling to correlate plasma concentrations with therapeutic outcomes .

Q. What methodological challenges arise in synthesizing and characterizing this compound derivatives?

Synthesis of ester derivatives (e.g., myristate analogs) requires careful optimization of reaction conditions (e.g., acyl chloride coupling, solvent purity). Structural characterization via GC-MS or NMR must confirm ester bond formation and rule out hydrolytic degradation . For example, fatty acid esters of sucralose retained sweetness and emulsifying properties only when synthesized with ≥95% purity . Apply similar rigor to this compound analogs.

Q. How can in vitro and in vivo data be reconciled for this compound’s mechanism of action?

Discrepancies often arise due to differences in bioavailability and metabolic pathways. For example:

  • In vitro : Direct inhibition of LOX/PGE₂ is measurable in isolated cells.
  • In vivo : Metabolites (e.g., free myristate) may contribute to observed effects.
    To bridge this gap:
  • Use LC-MS to quantify parent drug and metabolites in plasma/tissues.
  • Employ knockout models (e.g., COX-2⁻/⁻ mice) to isolate pathways .

Q. What environmental and stability considerations are critical for this compound in long-term studies?

While this compound’s stability is well-documented , related esters like isopropyl myristate exhibit high soil immobility (Koc = 1.2×10⁴) and rapid biodegradation (94% COD removal in 28 days) . For ecological studies:

  • Use OECD 301B closed bottle tests to assess aerobic degradation.
  • Monitor hydrolysis products (e.g., myristic acid) in aqueous buffers via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.